molecular formula C11H15NO B3220353 1,1-Dimethylisochroman-4-amine CAS No. 1196147-35-9

1,1-Dimethylisochroman-4-amine

Cat. No.: B3220353
CAS No.: 1196147-35-9
M. Wt: 177.24 g/mol
InChI Key: ONDRRFUJJSZGDC-UHFFFAOYSA-N
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Description

1,1-Dimethylisochroman-4-amine is an organic compound with the molecular formula C11H15NO. It is a derivative of isochroman, featuring a dimethyl substitution at the 1-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylisochroman-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,1-dimethyl-2-(2-nitrophenyl)ethanol, reduction and subsequent cyclization can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts and high-pressure hydrogenation to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylisochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

1,1-Dimethylisochroman-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-dimethylisochroman-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 1,1-Dimethylisochroman-4-ylamine
  • 1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-4-amine

Comparison: 1,1-Dimethylisochroman-4-amine is unique due to its specific substitution pattern and the presence of an amine group at the 4-position. This structural feature distinguishes it from other similar compounds, which may have different substitution patterns or functional groups.

Properties

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)9-6-4-3-5-8(9)10(12)7-13-11/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDRRFUJJSZGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(CO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237422
Record name 3,4-Dihydro-1,1-dimethyl-1H-2-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-35-9
Record name 3,4-Dihydro-1,1-dimethyl-1H-2-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-1,1-dimethyl-1H-2-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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